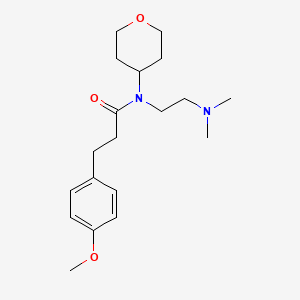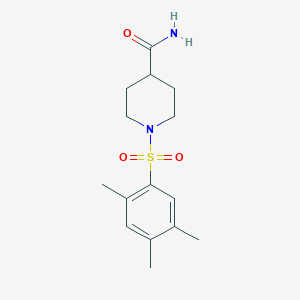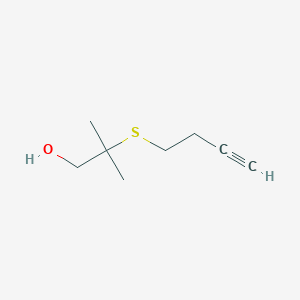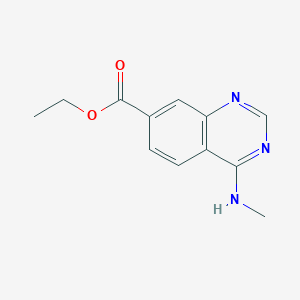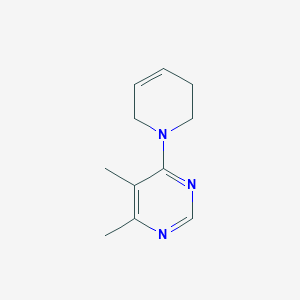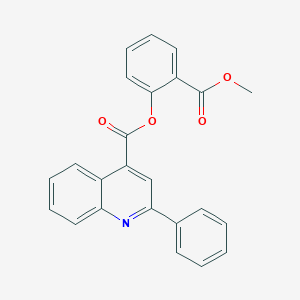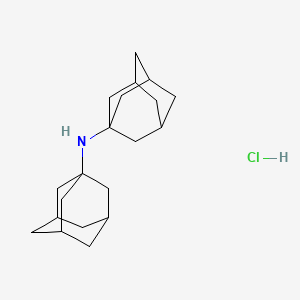
N-1-adamantyladamantan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyladamantan-1-amine hydrochloride is a compound derived from adamantane, a saturated hydrocarbon with the formula C10H16. Adamantane is known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is a crystalline solid at room temperature and is soluble in organic solvents but insoluble in water .
Mecanismo De Acción
Target of Action
N-1-adamantyladamantan-1-amine hydrochloride, also known as Amantadine, primarily targets the dopamine receptors in the brain . Dopamine is a neurotransmitter that plays a crucial role in how we feel pleasure and is involved in the reward system of the brain .
Mode of Action
It is known to cause anincrease in dopamine release in the brain . This increase in dopamine levels can help to alleviate symptoms in conditions such as Parkinson’s disease, where there is a deficiency of dopamine .
Biochemical Pathways
The compound interacts with the dopaminergic pathways in the brain. By increasing the release of dopamine, it can enhance the signaling in these pathways . The downstream effects of this enhanced signaling can include improved motor control and a reduction in symptoms of Parkinson’s disease .
Pharmacokinetics
Like many other drugs, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties will have a significant impact on its bioavailability and effectiveness .
Result of Action
By increasing dopamine release, this compound can have several molecular and cellular effects. These can include enhanced neurotransmission , improved motor control, and a reduction in the symptoms of conditions like Parkinson’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is insoluble in water but soluble in organic solvents . This solubility profile can affect how the drug is administered and absorbed in the body . Additionally, exposure to ultraviolet light can result in crosslinking between adamantane molecules to form polyadamantanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyladamantan-1-amine hydrochloride typically involves the reaction of adamantane with hydroxylamine. This reaction is facilitated by irradiation with ultraviolet light, which results in the formation of polyadamantanes. Unsaturated alkyl groups can react with adamantane to form various alkyldiamantanes, such as 1-pentyladamantan-1-amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-quality reference standards and rigorous quality control to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-1-adamantyladamantan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, ultraviolet light, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various polyadamantanes and alkyldiamantanes, which have unique chemical and physical properties .
Aplicaciones Científicas De Investigación
N-1-adamantyladamantan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in various chemical analyses and experiments.
Biology: It is used in biological studies to investigate the effects of adamantane derivatives on biological systems.
Industry: It is used in the production of high-performance materials and as a component in various industrial processes
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-1-adamantyladamantan-1-amine hydrochloride include:
1-Aminoadamantane hydrochloride:
1-Methyl-1-adamantane methylamine hydrochloride:
Uniqueness
This compound is unique due to its specific structure and the resulting chemical and physical properties. Its ability to form stable polyadamantanes and alkyldiamantanes makes it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
N-(1-adamantyl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N.ClH/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20;/h13-18,21H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJYRIQTRKJYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
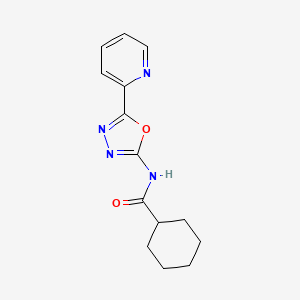
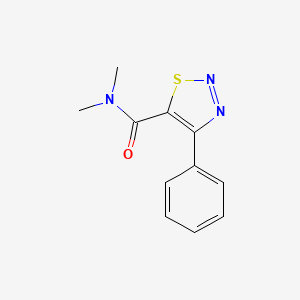
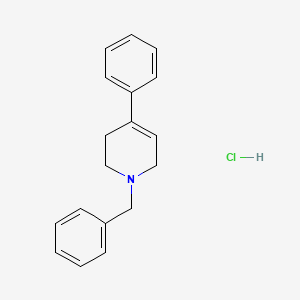
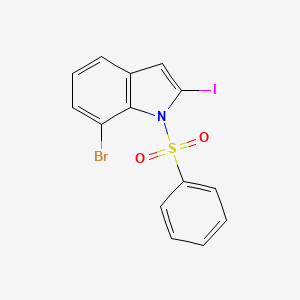
![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate](/img/structure/B2957551.png)
